N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a thiophene ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with morpholine to form N-(4-bromophenyl)morpholine.
Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with thiophene-2-boronic acid in the presence of a palladium catalyst to form N-(4-morpholinophenyl)-2-(thiophen-2-yl)amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinophenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-piperidinophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a morpholine ring and a thiophene ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, a thiophene moiety, and an acetamide functional group. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to active or allosteric sites on enzymes, it can modulate their activity.
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 12.5 | Apoptosis induction |
Compound B | 8.3 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.
Neuroprotective Properties
Emerging studies indicate that this compound may have neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions, likely due to its antioxidant properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its potency and selectivity.
- Morpholine Substituents : Variations in the morpholine ring can enhance receptor affinity.
- Thiophene Modifications : Altering the thiophene substituents can improve solubility and bioavailability.
- Acetamide Variants : Different acetamide groups can affect the compound's overall stability and interaction with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of morpholine-containing compounds against various cancer cell lines, demonstrating that modifications led to improved IC50 values compared to standard chemotherapeutics .
- Neuroprotection Research : Another study highlighted the neuroprotective effects of thiophene derivatives in models of neurodegeneration, suggesting that these compounds could be developed for treating conditions like Alzheimer's disease .
- Anti-inflammatory Assessment : Investigations into the anti-inflammatory properties revealed that certain derivatives significantly inhibited TNF-alpha production in macrophages, indicating potential for treating chronic inflammatory diseases .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(12-15-2-1-11-21-15)17-13-3-5-14(6-4-13)18-7-9-20-10-8-18/h1-6,11H,7-10,12H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUANLVMMNZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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